

# An Initial Investigation into the Synthetic Utility of Bromodiiodomethane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Bromodiiodomethane**

Cat. No.: **B041894**

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

**Abstract:** **Bromodiiodomethane** ( $\text{CHBrI}_2$ ) is a trihalomethane notable for its high reactivity and utility as a precursor in various organic transformations. This technical guide provides an in-depth analysis of its core synthetic applications, focusing on its role in the generation of reactive intermediates for cyclopropanation reactions. Detailed experimental methodologies, structured data tables for key properties, and process visualizations are presented to facilitate its practical application in research and development, particularly within the realms of medicinal chemistry and novel material synthesis.

## Introduction to Bromodiiodomethane

**Bromodiiodomethane** is a halogenated methane derivative containing one bromine and two iodine atoms.<sup>[1]</sup> Found naturally in the oil of the alga *Asparagopsis taxiformis*, it is a light-yellow solid at standard conditions.<sup>[1][2]</sup> Its significant reactivity, stemming from the presence of multiple halogen atoms, makes it a valuable reagent in organic synthesis.<sup>[2][3]</sup> The primary utility of **bromodiiodomethane** lies in its ability to serve as a precursor to bromoiodocarbene or related carbenoid species, which are highly reactive intermediates for constructing strained ring systems.<sup>[2]</sup> This guide will explore its synthesis, key reactions, and detailed protocols for its use.

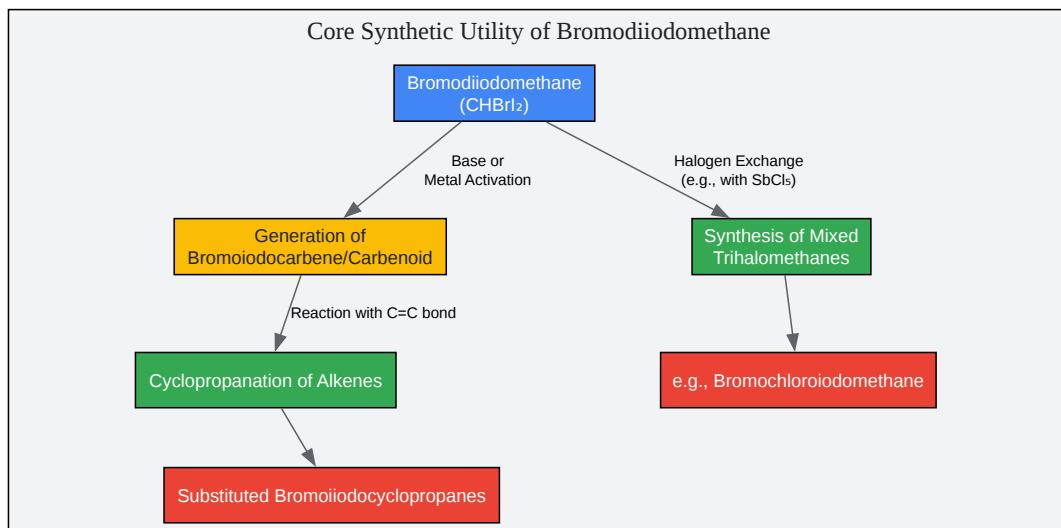
## Physicochemical Properties

A summary of the key physical and chemical properties of **bromodiiodomethane** is provided below. This data is essential for safe handling, reaction planning, and analytical characterization.

Property	Value	Reference
CAS Number	557-95-9	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	CHBrI <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molar Mass	346.73 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Light yellow solid	<a href="#">[2]</a>
Melting Point	49 °C	<a href="#">[2]</a>
Boiling Point	221.5 °C	<a href="#">[2]</a>
Density	3.6 ± 0.1 g/cm <sup>3</sup>	<a href="#">[2]</a>
Solubility	Soluble in water, ethanol, and various organic solvents	<a href="#">[2]</a>
SMILES	C(Br)(I)I	<a href="#">[1]</a> <a href="#">[2]</a>
InChI Key	PTGIGXMFLYACDM-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>

## Core Reactivity and Synthetic Pathways

The synthetic utility of **bromodiiodomethane** is fundamentally linked to its ability to generate a highly reactive bromoiodocarbene intermediate. This species can then engage in various transformations, with cyclopropanation being the most prominent.



[Click to download full resolution via product page](#)

**Caption:** Logical overview of **bromodiiodomethane**'s primary synthetic roles.

In the presence of a strong base, such as sodium hydroxide with a phase-transfer catalyst like benzyltriethylammonium chloride, **bromodiiodomethane** can undergo  $\alpha$ -elimination to form bromoiodocarbene ( $:CBrI$ ).<sup>[2]</sup> This highly electrophilic species readily reacts with electron-rich systems like alkenes.

Alternatively, in a manner analogous to the Simmons-Smith reaction which uses diiodomethane, **bromodiiodomethane** can react with activated metals like a zinc-copper couple or organometallic reagents such as diethylzinc.<sup>[5][6][7]</sup> This forms a metal carbenoid (e.g.,  $I_2ZnCHBrI$ ), which behaves as a carbene equivalent but is often more stable and selective.<sup>[8]</sup>

The addition of the carbene or carbenoid derived from **bromodiiodomethane** to an alkene is a powerful method for synthesizing cyclopropane rings.[2][6] This reaction is a type of cheletropic addition and is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[6][7] For instance, a cis-alkene will yield a cis-substituted cyclopropane.[8] This stereospecificity is a key advantage in synthetic design.

**Bromodiiodomethane** can also serve as a building block for other mixed halogenated methanes. A notable example is its reaction with antimony pentachloride ( $SbCl_5$ ), which results in a halogen exchange to produce bromochloroiodomethane ( $CHBrClI$ ).[2][9]

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **bromodiiodomethane** and its subsequent use in a representative cyclopropanation reaction.

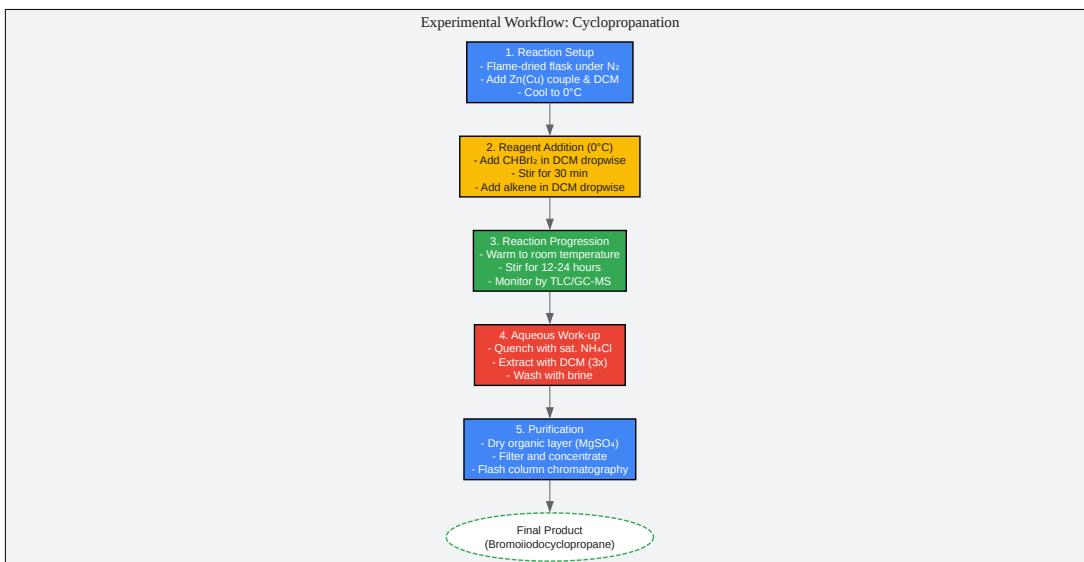
This protocol is based on the established literature procedure.[2]

- Reaction: Iodoform (triiodomethane) is reacted with bromine to yield **bromodiiodomethane**.
- Reagents:
  - Iodoform ( $CHI_3$ )
  - Liquid Bromine ( $Br_2$ )
  - Carbon tetrachloride ( $CCl_4$ ), anhydrous
- Procedure:
  - In a round-bottom flask cooled to 0 °C in an ice bath, dissolve iodoform in anhydrous carbon tetrachloride.
  - Slowly add a solution of bromine in carbon tetrachloride dropwise to the iodoform solution with continuous stirring.
  - Maintain the temperature at 0 °C throughout the addition.
  - After the addition is complete, allow the reaction to stir for an additional hour at 0 °C.

- The reaction mixture can then be worked up by washing with an aqueous solution of sodium thiosulfate to remove unreacted bromine, followed by washing with brine.
- Dry the organic layer over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography. A reported yield for this reaction is approximately 52%.[\[2\]](#)

The following is a representative protocol for the cyclopropanation of an alkene using a trihalomethane and a zinc-copper couple, adapted from established methods for analogous reagents like dibromoiodomethane.[\[5\]](#) This procedure is directly applicable to **bromodiiodomethane** for the synthesis of bromoiiodocyclopropanes.

- Materials & Equipment:
  - Flame-dried, three-necked round-bottom flask with a magnetic stir bar
  - Dropping funnel and a nitrogen/argon inlet
  - Zinc-Copper ( $Zn(Cu)$ ) couple
  - Alkene substrate
  - **Bromodiiodomethane** ( $CHBrI_2$ )
  - Anhydrous dichloromethane (DCM)
  - Saturated aqueous ammonium chloride ( $NH_4Cl$ )
  - Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
  - Silica gel for column chromatography
- Safety Precautions: Trihalomethanes are hazardous and should be handled in a well-ventilated fume hood.[\[3\]](#) Mandatory personal protective equipment (PPE) includes chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile).[\[5\]](#)



[Click to download full resolution via product page](#)

**Caption:** Step-by-step workflow for a typical cyclopropanation reaction.

- Detailed Procedure:
  - Reaction Setup: To the flame-dried flask under an inert atmosphere (N<sub>2</sub> or Ar), add the Zn(Cu) couple. Add anhydrous dichloromethane via syringe and cool the resulting suspension to 0 °C in an ice bath.[5]
  - Reagent Addition: Dissolve **bromodiiodomethane** in anhydrous DCM and add it dropwise to the cooled zinc suspension over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes to allow for carbenoid formation. Subsequently, add the alkene, dissolved in anhydrous DCM, dropwise to the reaction mixture over 30 minutes.[5]
  - Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or

Gas Chromatography-Mass Spectrometry (GC-MS).[\[5\]](#)

- Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. Combine the organic layers and wash with brine.[\[5\]](#)
- Purification: Dry the combined organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>. Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired bromoiodocyclopropane.[\[5\]](#)

## Applications in Drug Development and Medicinal Chemistry

While direct applications of **bromodiiodomethane** in approved pharmaceuticals are not widely documented, its utility lies in the construction of key structural motifs relevant to drug discovery.

- Cyclopropane Ring Introduction: The cyclopropane moiety is of significant interest in medicinal chemistry.[\[10\]](#) It acts as a "bioisostere" for double bonds and other functional groups, imparting unique conformational constraints, improving metabolic stability, and modulating lipophilicity in drug candidates. The use of **bromodiiodomethane** provides a direct route to functionalized cyclopropanes that can serve as versatile building blocks for more complex molecular architectures.[\[10\]](#)
- Scaffold Development: Bromine-containing compounds are integral to the development of a wide range of pharmaceuticals, including antimicrobial, antiviral, and anticancer agents.[\[11\]](#) The ability to use **bromodiiodomethane** to introduce a bromo-functionalized scaffold allows for further synthetic elaboration, such as cross-coupling reactions, to build diverse compound libraries for screening.

## Conclusion

**Bromodiiodomethane** is a potent and versatile reagent in organic synthesis, primarily valued for its role as a bromoiodocarbene precursor. Its application in the stereospecific cyclopropanation of alkenes provides a reliable method for accessing structurally important bromoiodocyclopropanes. The detailed protocols and workflow visualizations provided in this

guide offer a practical framework for researchers and drug development professionals to leverage the synthetic potential of this reactive trihalomethane in their work. Proper adherence to safety protocols is critical when handling this and related compounds.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bromodiiodomethane | CHBrI2 | CID 68408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromodiiodomethane - Wikipedia [en.wikipedia.org]
- 3. CAS 557-95-9: Bromodiiodomethane | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Bromochloroiodomethane - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- To cite this document: BenchChem. [An Initial Investigation into the Synthetic Utility of Bromodiiodomethane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041894#initial-investigations-into-bromodiiodomethane-s-synthetic-utility>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)